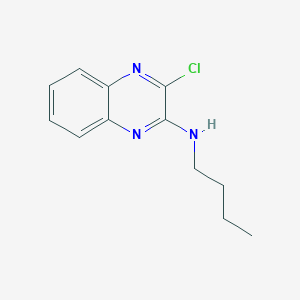
N-butyl-3-chloro-2-quinoxalinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinoxaline derivatives, including N-butyl-3-chloro-2-quinoxalinamine, can be synthesized through various methods. One efficient approach involves the condensation of 1,2-diamines with 1,2-diketones in neutral ionic liquids under catalyst-free conditions, offering excellent yields and short reaction times (Zare et al., 2010). Another method employs oxidative coupling of quinoxalin-2(1H)-ones with readily available carbazates in the presence of K2S2O8 as an oxidant, showcasing the versatility in synthesizing quinoxaline derivatives (Xie et al., 2019).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives reveals their complex interactions and geometrical arrangements. For example, the crystal structure analysis of butylchlorobis(8-quinolinate)tin(IV) highlights a distorted octahedral geometry around the tin atom, emphasizing the diversity of structural frameworks possible within quinoxaline derivatives (Kellö et al., 1995).
Chemical Reactions and Properties
Quinoxalines participate in a variety of chemical reactions, reflecting their rich chemical properties. For instance, the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates showcases the compound's reactivity and the potential to form bioactive motifs (Xie et al., 2019). Additionally, quinoxaline derivatives can undergo transformations such as tautomerism, as demonstrated in studies involving 5-chlorobenzo[f]quinoxalin-6-ol, highlighting the dynamic nature of their chemical behavior (Gómez et al., 2013).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as circularly polarized luminescence, are of significant interest. For example, random poly(quinoxaline-2,3-diyl) copolymers exhibit circularly polarized luminescence (CPL), with the emission color fully tunable by changing the aryl substituents, showcasing the compound's potential in materials science applications (Nishikawa et al., 2017).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of related compounds such as butylchlorobis(8-quinolinate)tin(IV) reveals a distorted octahedral coordination geometry around the tin atom, with two O atoms, a N atom of the cis-chelated 8-quinolinate ligands, and a chlorine atom in equatorial sites. This type of structure analysis is crucial for understanding the physical and chemical properties of quinoxaline derivatives (Kellö et al., 1995).
Synthesis and Application in Medicinal Chemistry
- Quinoxalines, including N-butyl-3-chloro-2-quinoxalinamine analogues, have been synthesized for potential use in medicinal chemistry. These compounds exhibit activities against various diseases, including malaria, leishmaniasis, and tuberculosis (Jain et al., 2005).
- Another study focused on the efficient preparation of quinoxaline-3-carbonyl compounds, highlighting the importance of these compounds in bioactive natural products and synthetic drugs (Xie et al., 2019).
Analytical Chemistry Applications
Quinoxaline derivatives, including N-butyl-3-chloro-2-quinoxalinamine, have been studied as analytical reagents. For instance, quinoxaline-2-carboxylic acid and its derivatives are used for the gravimetric determination of various metal ions, showcasing the utility of quinoxaline derivatives in analytical chemistry (Dutt et al., 1968).
Bioimaging and Environmental Applications
- A novel quinoxalinamine-containing fluorescent probe was designed for real-time detection of palladium(II) ions in pure water and bio-imaging, demonstrating the use of quinoxaline derivatives in environmental monitoring and biological systems (Che et al., 2018).
- Quinoxalines also play a role in stroke treatment, where certain quinolylnitrones have shown promising therapeutic applications (Marco-Contelles, 2020).
Eigenschaften
IUPAC Name |
N-butyl-3-chloroquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-2-3-8-14-12-11(13)15-9-6-4-5-7-10(9)16-12/h4-7H,2-3,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYLJGOEUYBXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-chloro-2-quinoxalinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)
![2-{5-[3-(Piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide](/img/structure/B2497096.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2497099.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)
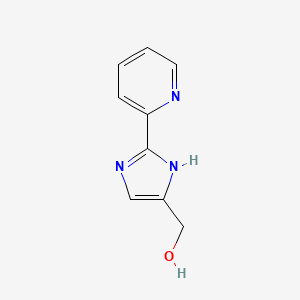
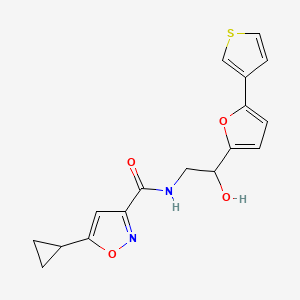

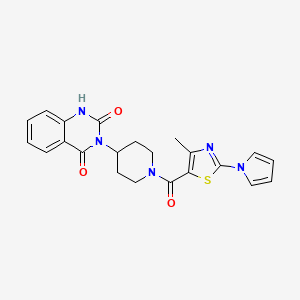

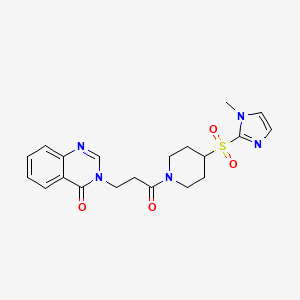
![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)
